molecular formula C13H18N4O2S B1473112 Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate CAS No. 2098117-00-9

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate

Cat. No. B1473112
CAS RN: 2098117-00-9
M. Wt: 294.38 g/mol
InChI Key: XGJVUXKADBYLBP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate, also known as TTPC, is a chemical compound. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives, which are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Synthesis Analysis

The synthesis of carbamates like Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .

Scientific Research Applications

Chemical Synthesis

“Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate” is a chemical compound most commonly used in scientific experiments. It is often used as an intermediate in the synthesis of other complex molecules .

Protein Labeling

Compounds similar to “Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate” have been used as thiol-specific labeling reagents. They are commonly used in reversibly binding cysteine residues on proteins .

Antibiotic Synthesis

“Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}­ethyl)­carbamate” is an important intermediate in the synthesis of ceftolozane, an antibiotic used to treat bacterial infections .

properties

IUPAC Name

tert-butyl N-[2-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVUXKADBYLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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